
2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl is an organic compound with the molecular formula C52H44N2 and a molecular weight of 696.92 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl typically involves the reaction of biphenyl derivatives with N,N-di-p-tolylamine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the development of OLEDs, organic photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties
Wirkmechanismus
The mechanism of action of 2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl in optoelectronic devices involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for the formation of exciplexes and electromers, which are crucial for the emission of light in OLEDs. The energy transfer between the host and guest materials in these devices is facilitated by the compound’s high photoluminescence efficiency and favorable energy levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-4-(N,N-di-p-tolyl-amino)-phenyl cyclohexane (TAPC): Similar in structure and used in optoelectronic devices.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another compound used in OLEDs with similar charge transport properties.
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA): Known for its high efficiency in OLED applications.
Uniqueness
2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl stands out due to its high molecular weight and unique structural properties, which contribute to its superior performance in optoelectronic devices. Its ability to form stable exciplexes and electromers makes it particularly valuable in the development of high-efficiency OLEDs .
Eigenschaften
Molekularformel |
C52H44N2 |
|---|---|
Molekulargewicht |
696.9 g/mol |
IUPAC-Name |
3-[2-[2-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl]phenyl]-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C52H44N2/c1-37-19-27-43(28-20-37)53(44-29-21-38(2)22-30-44)47-13-9-11-41(35-47)49-15-5-7-17-51(49)52-18-8-6-16-50(52)42-12-10-14-48(36-42)54(45-31-23-39(3)24-32-45)46-33-25-40(4)26-34-46/h5-36H,1-4H3 |
InChI-Schlüssel |
GFMFFNAOXIHABA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC=CC=C4C5=CC=CC=C5C6=CC(=CC=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


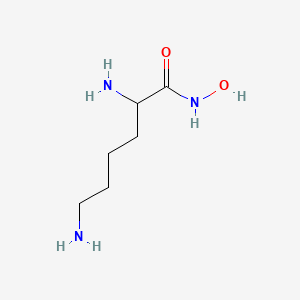

![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)
![9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)
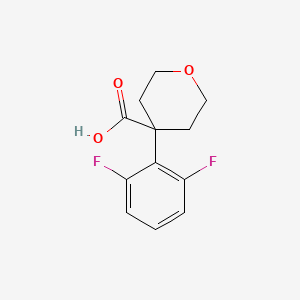
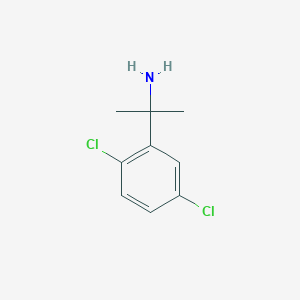
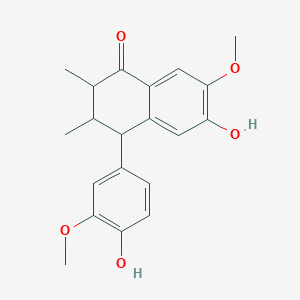
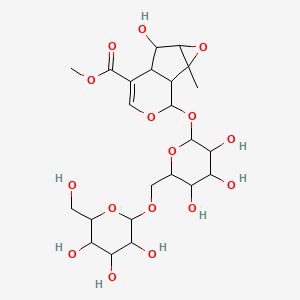

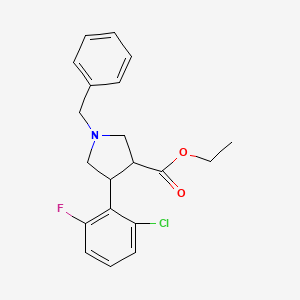
![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)

![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)
